Ethyl 3-chloropropionate

Catalog No.
S1532893
CAS No.
623-71-2
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-chloropropionate

CAS Number

623-71-2

Product Name

Ethyl 3-chloropropionate

IUPAC Name

ethyl 3-chloropropanoate

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3

InChI Key

ZCLGVXACCAZJOX-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCl

Canonical SMILES

CCOC(=O)CCCl

Organic Synthesis

Ethyl 3-chloropropionate serves as a versatile building block in organic synthesis due to its reactive chloropropyl group. Researchers utilize it in various reactions, including:

  • Alkylation: The chloropropyl group can be readily displaced by nucleophiles, allowing the introduction of diverse functionalities onto various molecules.
  • Claisen condensation: This reaction involves the condensation of two esters, and ethyl 3-chloropropionate can act as either the nucleophile or the electrophile, depending on the reaction conditions.
  • Malonic ester synthesis: This multi-step process allows the synthesis of various carboxylic acids with diverse functionalities. Ethyl 3-chloropropionate can be incorporated as a starting material or intermediate in this synthesis.

Medicinal Chemistry

Ethyl 3-chloropropionate has potential applications in the development of new drugs due to its ability to interact with various biological targets. Research explores its use in:

  • Antimicrobial activity: Studies have investigated the potential of ethyl 3-chloropropionate derivatives as antimicrobial agents against various bacteria and fungi.
  • Enzyme inhibitors: The compound can be modified to target specific enzymes involved in disease processes, offering potential for therapeutic development.

Ethyl 3-chloropropionate is an organic compound with the molecular formula C5_5H9_9ClO2_2 and a CAS number of 623-71-2. This compound is classified as an ester, specifically the ethyl ester of 3-chloropropanoic acid. It appears as a colorless to pale yellow liquid with a characteristic fruity odor. Ethyl 3-chloropropionate has a boiling point of approximately 162 °C and a flash point of 54 °C, indicating its flammable nature . Its solubility in water is limited, making it more soluble in organic solvents .

ECP is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is classified as a hazardous material due to the following properties:

  • Flammability: Flash point 49 °C []. ECP vapors can form explosive mixtures with air.
  • Toxicity: Limited data available on specific toxicity levels. However, it is recommended to handle ECP with proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
, primarily due to its ester functional group and the presence of chlorine. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, ethyl 3-chloropropionate can hydrolyze to form 3-chloropropanoic acid and ethanol.
  • Esterification: It can react with alcohols to form new esters, especially in the presence of an acid catalyst.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
  • Oxidation: Ethyl 3-chloropropionate can undergo oxidation reactions, which have been studied for their kinetics and mechanisms .

Ethyl 3-chloropropionate can be synthesized through various methods:

  • Esterification Reaction: This method involves the reaction of 3-chloropropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heat to drive the equilibrium towards ester formation.
  • Chlorination of Propionic Acid: Propionic acid can be chlorinated at the third carbon position using chlorine gas or other chlorinating agents to yield 3-chloropropanoic acid, which can then be esterified with ethanol.
  • Direct Alkylation: Another method involves the direct alkylation of chloroacetate with ethyl bromide under suitable conditions .

Ethyl 3-chloropropionate finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its fruity aroma, it may be used in food flavorings and fragrances.
  • Solvent: Its properties make it suitable as a solvent in organic reactions.

Ethyl 3-chloropropionate shares similarities with several other compounds, particularly chlorinated esters and propionic acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl propanoateC5_5H10_10O₂Lacks chlorine; used widely as a flavoring agent
Methyl 3-chloropropionateC5_5H9_9ClO₂Methyl group instead of ethyl; different solubility
Butyl 3-chloropropionateC7_7H13_13ClO₂Larger butyl group; altered physical properties
Ethyl chloroacetateC4_4H7_7ClO₂Chlorine at a different position; more reactive

Ethyl 3-chloropropionate is unique due to its specific chlorination at the third carbon of propanoic acid, influencing both its chemical reactivity and potential applications compared to other similar compounds.

XLogP3

1

Boiling Point

162.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

623-71-2

Wikipedia

Ethyl 3-chloropropionate

General Manufacturing Information

Propanoic acid, 3-chloro-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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